molecular formula C16H12ClFN4O B4183842 N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}PYRIDINE-4-CARBOXAMIDE

N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}PYRIDINE-4-CARBOXAMIDE

Cat. No.: B4183842
M. Wt: 330.74 g/mol
InChI Key: JKBPWVXRHOCWQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}PYRIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a 2-chloro-6-fluorobenzyl group and an isonicotinamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Mechanism of Action

The mechanism of action of N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O/c17-13-2-1-3-14(18)12(13)10-22-9-6-15(21-22)20-16(23)11-4-7-19-8-5-11/h1-9H,10H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBPWVXRHOCWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)NC(=O)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}PYRIDINE-4-CARBOXAMIDE
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N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}PYRIDINE-4-CARBOXAMIDE
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N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}PYRIDINE-4-CARBOXAMIDE
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N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}PYRIDINE-4-CARBOXAMIDE
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N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}PYRIDINE-4-CARBOXAMIDE
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N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}PYRIDINE-4-CARBOXAMIDE

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